
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aromatic precursor followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the reduction of the intermediate compound to obtain the desired benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler benzyl alcohol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield benzaldehyde or benzoic acid, while substitution of the bromine atom can result in various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)aniline
- 2-Bromo-4-(trifluoromethoxy)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H5BrF6O2 |
|---|---|
Molekulargewicht |
339.03 g/mol |
IUPAC-Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-1-2-5(7(17)8(11,12)13)6(3-4)18-9(14,15)16/h1-3,7,17H |
InChI-Schlüssel |
XCDBRPYDPMBBSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


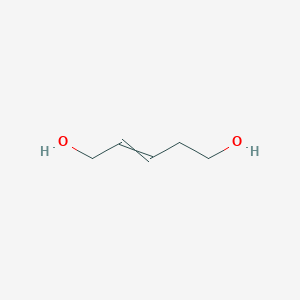
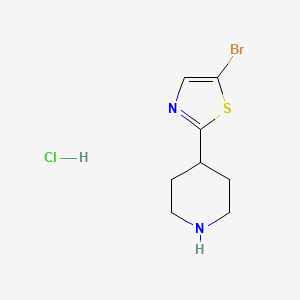
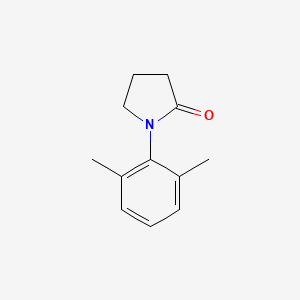
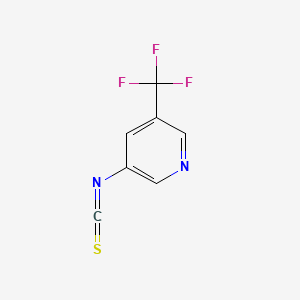
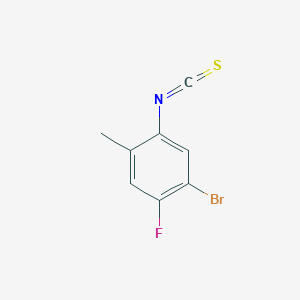
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
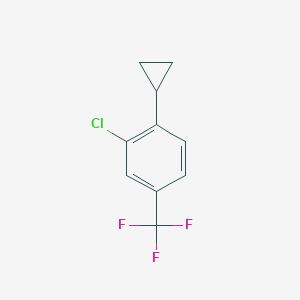
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
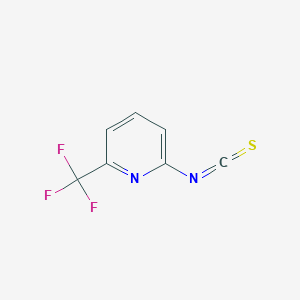
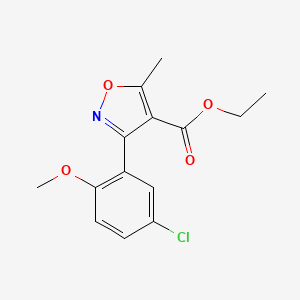

![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
